4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline
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Overview
Description
4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline is a complex heterocyclic compound that belongs to the class of benzopyrano-pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of 1-aryl-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones. These intermediates are prepared from 4-hydroxycoumarin and arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions often require the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The goal is to produce the compound efficiently and cost-effectively for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzopyrano[2,3-c]pyrazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline is unique due to its specific substitution pattern and the presence of both benzopyrano and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
654650-97-2 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
InChI |
InChI=1S/C17H15N3O/c1-11-15-10-21-16-5-3-2-4-14(16)17(15)20(19-11)13-8-6-12(18)7-9-13/h2-9H,10,18H2,1H3 |
InChI Key |
YTISENHAALVTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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